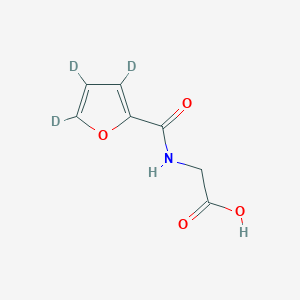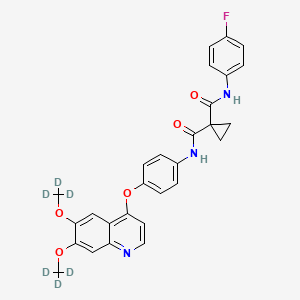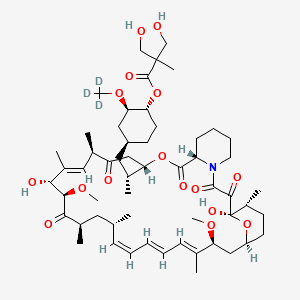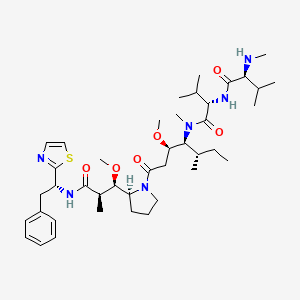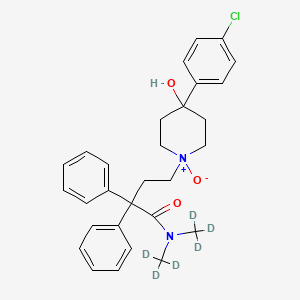
Loperamide-d6 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loperamide-d6 N-Oxide is a deuterated analog of Loperamide N-Oxide, which is a derivative of loperamide. Loperamide is widely known for its use as an anti-diarrheal agent. The deuterated form, this compound, is primarily used in scientific research for analytical and pharmacokinetic studies due to its stable isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Loperamide-d6 N-Oxide involves several steps:
Starting Material: The synthesis begins with diphenylacetonitrile, which reacts with sodium amide.
Oxirane Introduction: Oxirane is introduced to the reaction mixture.
Hydrogen Bromide Addition: A glacial acetic acid solution of hydrogen bromide is added to obtain 4-bro-2,2-dibenzylbutyric acid.
Acylation: The 4-bro-2,2-dibenzylbutyric acid undergoes acylation chlorination with sulfoxide chloride.
Dimethylamine Acylation: Dimethylamine is introduced for acylation in toluene and water.
Final Reaction: The compound reacts with 4-hydroxyl-4-p-chlorophenylpiperidine to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves rigorous quality control measures to maintain consistency and safety standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen sites.
Reduction: The compound can be reduced back to its parent form, Loperamide-d6.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings and the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions.
Major Products:
Oxidation: The major product is often the corresponding N-oxide.
Reduction: The primary product is Loperamide-d6.
Substitution: Depending on the substituents, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
Loperamide-d6 N-Oxide is extensively used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: Used in studies involving metabolic pathways and enzyme interactions.
Medicine: Helps in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in quality control and assurance processes for pharmaceutical products.
Mecanismo De Acción
Loperamide-d6 N-Oxide exerts its effects by acting on the mu-opioid receptors located on the circular and longitudinal intestinal muscles. This binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity. By inhibiting the excitability of enteric neurons, it suppresses gastrointestinal motility and reduces diarrhea .
Comparación Con Compuestos Similares
Loperamide N-Oxide: The non-deuterated form, used similarly in research and medicine.
Diphenoxylate: Another anti-diarrheal agent with similar pharmacological properties.
Codeine: An opioid with anti-diarrheal effects but with central nervous system activity.
Uniqueness: Loperamide-d6 N-Oxide is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements in research. Its lack of central nervous system activity makes it safer for use in anti-diarrheal applications compared to other opioids .
Propiedades
Fórmula molecular |
C29H33ClN2O3 |
|---|---|
Peso molecular |
499.1 g/mol |
Nombre IUPAC |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3 |
Clave InChI |
KXVSBTJVTUVNPM-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


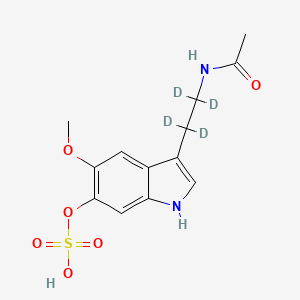

![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
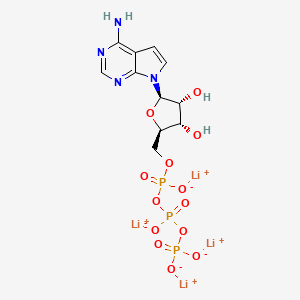
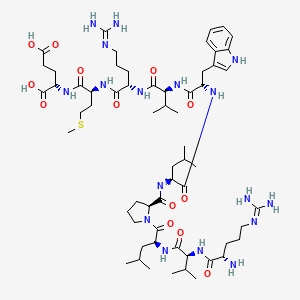
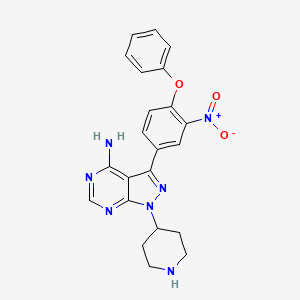
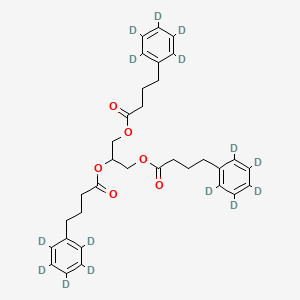
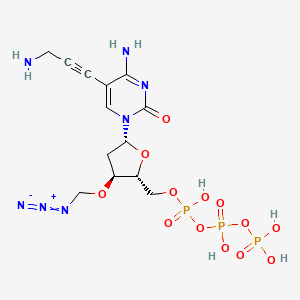
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)

